molecular formula C19H18N4O2 B1677887 Pimobendan CAS No. 74150-27-9

Pimobendan

Cat. No.: B1677887
CAS No.: 74150-27-9
M. Wt: 334.4 g/mol
InChI Key: GLBJJMFZWDBELO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pimobendan primarily targets phosphodiesterase 3 (PDE3) and cardiac troponin in the myofibril . PDE3 is an enzyme that plays a crucial role in cardiac and smooth muscle contractility . Cardiac troponin is a complex of three regulatory proteins (troponin C, troponin I, and troponin T) that is integral to muscle contraction in cardiac muscle .

Mode of Action

This compound exerts its effects through a dual mechanism of action. It increases the sensitivity of cardiac troponin in the myofibril to calcium ions, which enhances myocardial contractility . Additionally, it inhibits the function of PDE3, leading to positive inotropic (increasing myocardial contractility) and vasodilator effects . This dual action results in an increase in cardiac output and a decrease in both preload and afterload .

Biochemical Pathways

This compound’s action on PDE3 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes, including the regulation of myocardial contractility . By inhibiting PDE3, this compound prevents the breakdown of cAMP, thereby enhancing the contractility of the heart muscle .

Pharmacokinetics

This compound is administered orally and has a bioavailability of 60 to 65% . It is metabolized mainly via the liver . The elimination half-life of this compound is approximately 0.4 hours, and it is primarily excreted in feces .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced myocardial contractility and peripheral vasodilation . This results in improved cardiac output and decreased cardiac workload . In a study with a mouse model of human genetic dilated cardiomyopathy, this compound prevented myocardial remodeling in compensated heart failure and significantly extended lifespan in both compensated and end-stage heart failure .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Reinforcing this compound with guideline-directed medical therapy (GDMT) may reduce the rehospitalization rates in patients with heart failure . It’s important to note that the use of multiple pde inhibitors together, such as this compound and theophylline, could potentially result in excessive pde inhibition and adverse effects .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pimobendan involves multiple steps, starting from chlorobenzene. The process includes Friedel-Crafts reaction, nitration, α-bromination of carbonyl, nucleophilic substitution of malonate, potassium hydroxide hydrolysis, thermal decarboxylation, amination, esterification, p-methoxybenzoyl chloride acylation, water and hydrazine cyclization, and hydrogenation . This complex synthetic route ensures the formation of the desired benzimidazole-pyridazinone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Key intermediates are synthesized in bulk, and advanced purification techniques are employed to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pimobendan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic action.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound but are crucial for the drug’s elimination .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBJJMFZWDBELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048280
Record name Pimobendan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74150-27-9, 118428-37-8, 118428-38-9
Record name Pimobendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74150-27-9
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Record name Pimobendan [USAN:INN:BAN]
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Record name Pimobendan, (-)-
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Record name Pimobendan, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan
Source DrugBank
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Record name Pimobendan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone
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Record name PIMOBENDAN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/613JXV89SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HTU209Z0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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